α-Glucosidase Inhibition vs. N-Feruloyl Serotonin
In a direct enzymatic assay evaluating α-glucosidase inhibitory activity, N-coumaroyl serotonin (CS) exhibited an IC50 value of 47.2 µM, which is approximately 2.1-fold more potent than its closest structural analog N-feruloyl serotonin (FS; IC50 = 99.8 µM) [1]. Notably, CS was 19.2-fold more potent than the clinically used antidiabetic drug acarbose (IC50 = 907.5 µM) and 5.9-fold more potent than the iminosugar inhibitor 1-deoxynojirimycin (IC50 = 278.0 µM) [1].
| Evidence Dimension | α-Glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 47.2 µM (N-coumaroyl serotonin) |
| Comparator Or Baseline | N-feruloyl serotonin: 99.8 µM; Acarbose: 907.5 µM; 1-Deoxynojirimycin: 278.0 µM |
| Quantified Difference | 2.1-fold more potent than N-feruloyl serotonin; 19.2-fold more potent than acarbose; 5.9-fold more potent than 1-deoxynojirimycin |
| Conditions | In vitro α-glucosidase enzyme inhibition assay using 4-nitrophenyl α-D-glucopyranoside as substrate |
Why This Matters
For research programs targeting postprandial hyperglycemia or carbohydrate metabolism, the 2.1-fold higher potency of CS over FS translates to lower compound requirements and a wider experimental window in both enzymatic and cell-based models.
- [1] Takahashi, T., Miyazawa, M. (2012). Potent α-glucosidase inhibitors from safflower (Carthamus tinctorius L.) seed. Phytotherapy Research, 26(5), 722-726. View Source
